N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms involving tetrazole derivatives .
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring .
- Studied for its potential use in drug delivery systems .
Industry:
Mechanism of Action
The mechanism of action of N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
N-benzyl-N,3,4-trimethylbenzamide: Lacks the tetrazole ring, making it less versatile in terms of biological activity.
N-benzyl-2-(1H-tetrazol-1-yl)benzamide: Similar structure but without the additional methyl groups, which can affect its reactivity and interaction with biological targets.
Uniqueness:
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-benzyl-N,3,4-trimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O/c1-13-9-10-16(17(14(13)2)23-12-19-20-21-23)18(24)22(3)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
SIQLCFACTHPZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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